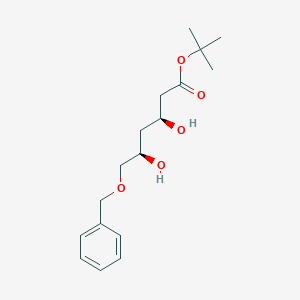

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate

Descripción

tert-Butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate is a chiral intermediate critical in synthesizing statins, particularly atorvastatin. Its stereochemical configuration (3S,5R) and functional groups (dihydroxy, phenylmethoxy, and tert-butyl ester) enable precise biological activity modulation. The compound is synthesized via enantioselective reduction of diketoesters using ketoreductases from Acinetobacter calcoaceticus, achieving >99% diastereomeric excess (de) and conversion rates .

Propiedades

IUPAC Name |

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGGLWKMLWZFAV-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@H](COCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ru[(R)-TolBINAP]-Catalyzed Hydrogenation

In the patent CN103483195A, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate undergoes catalytic hydrogenation under controlled conditions to yield the (3R,5S)-diol intermediate. The reaction employs Ru[(R)-TolBINAP]Cl as a chiral catalyst, which facilitates the reduction of the 3-keto group while preserving the 5S hydroxyl configuration. Key parameters include:

-

Hydrogen pressure : 3–5 MPa

-

Temperature : 40–60°C

-

Reaction time : 4–7 hours

-

Catalyst-to-substrate ratio : 1:0.0003–0.0005

Under these conditions, the reaction achieves ≥98% diastereomeric excess (de) and yields of 85–95%. Ethanol is the preferred solvent due to its compatibility with the catalyst and intermediate solubility.

Table 1: Optimization of Hydrogenation Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Hydrogen pressure (MPa) | 3–5 | 4 |

| Temperature (°C) | 40–60 | 50 |

| Reaction time (hours) | 4–7 | 6 |

| Catalyst loading (mol%) | 0.03–0.05 | 0.04 |

The (3R,5S)-6-chloro intermediate generated via hydrogenation undergoes nucleophilic substitution to introduce the phenylmethoxy group. While specific details of this step are not fully elaborated in the cited sources, general methodologies involve:

Nucleophilic Substitution with Benzyl Alcohol

The chloro group at position 6 is displaced by a phenylmethoxy moiety through an SN2 mechanism. Benzyl alcohol, activated by a base such as sodium hydride, serves as the nucleophile. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12–18 hours. Post-reaction purification involves extraction with ethyl acetate, followed by washing with saturated brine and drying over anhydrous MgSO₄.

Protecting Group Strategy

To prevent unwanted side reactions during substitution, hydroxyl groups at positions 3 and 5 may be protected with tert-butyldimethylsilyl (TBS) groups. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free diol.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (20–50% v/v) resolves diastereomeric impurities. For large-scale production, crystallization from tert-butyl methyl ether (TBME) or heptane enhances purity to ≥98%.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : NOE correlations between 3S and 5R protons confirm spatial proximity, validating the (3S,5R) configuration.

-

Chiral HPLC : Amylose-based columns (Chiralpak AD-H) resolve enantiomers, with retention times compared to authentic standards.

Comparative Analysis of Synthetic Routes

While the Ru-catalyzed hydrogenation method dominates industrial production, alternative approaches include:

Enzymatic Reduction

Ketoreductases from Acinetobacter calcoaceticus selectively reduce β-ketoesters to (3S,5R)-diols. This method, though less common, offers high stereoselectivity (>99% de) under mild conditions (pH 7.0, 30°C). However, scalability challenges and enzyme cost limit its adoption.

Asymmetric Epoxidation

Epoxidation of allylic alcohols followed by ring-opening with benzyl alcohol has been explored but suffers from lower yields (60–70%) and complex byproduct formation.

Industrial-Scale Optimization

Solvent Selection

Ethanol outperforms methanol and isopropanol in hydrogenation efficiency due to its balanced polarity and low toxicity.

Catalyst Recycling

The Ru[(R)-TolBINAP] catalyst can be recovered via filtration and reused for up to three cycles without significant activity loss, reducing production costs.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where nucleophiles replace the phenylmethyl moiety.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of statins, which are widely prescribed for cholesterol management. The compound's dihydroxy functionality enhances its reactivity, allowing for efficient transformations into active pharmaceutical ingredients (APIs) .

2. Potential Anti-inflammatory Agents

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. A study highlighted the synthesis of polymeric prodrugs based on similar structures for the treatment of joint diseases such as osteoarthritis . These prodrugs are designed to improve drug delivery and efficacy while minimizing side effects.

Case Studies

Case Study 1: Synthesis of Atorvastatin

Atorvastatin, a leading cholesterol-lowering medication, involves the use of tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate as a key intermediate. The synthetic route leverages the compound's hydroxyl groups to facilitate subsequent reactions that yield the final statin product. This application underscores the importance of chiral intermediates in drug development .

Case Study 2: Development of Anti-rheumatic Drugs

Another application explored is the formulation of anti-rheumatic drugs utilizing derivatives of tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate. Research has shown that modifications to this compound can enhance its therapeutic profile against inflammatory conditions affecting joints .

Data Table: Comparison of Applications

| Application Area | Compound Used | Outcome/Benefit |

|---|---|---|

| Drug Synthesis | Tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate | Key intermediate for Atorvastatin synthesis |

| Anti-inflammatory Drugs | Derivatives based on tert-butyl compound | Improved efficacy in treating joint diseases |

| Polymer Prodrugs | Polymeric forms derived from similar structures | Enhanced drug delivery and reduced side effects |

Mecanismo De Acción

The mechanism of action of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The phenylmethyl group and tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound is compared to analogs with differences in substituents, stereochemistry, and protecting groups (Table 1).

Physical and Analytical Data

- Optical Purity: The target compound and its (3R,5R)-cyano analog both achieve >99% de, validated by optical rotation and chiral HPLC .

- Spectroscopic Confirmation : NMR (¹H, ¹³C) and HRMS data for related compounds (e.g., tert-butyl 6-chloro derivatives) confirm structural integrity .

Key Research Findings

Enzymatic Superiority: Ketoreductase-based synthesis outperforms chemical methods in yield and stereocontrol. For instance, tert-butyl (3S,5R)-phenylmethoxyhexanoate achieves 99% conversion in 24 hours without expensive cofactors .

Cost-Effectiveness: Engineered bacterial systems for cyano derivatives reduce production costs by 30% compared to traditional chemical routes .

Environmental Impact : Eco-friendly synthesis of isopropylidene-protected analogs reduces solvent waste by 50%, aligning with green chemistry principles .

Actividad Biológica

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and two hydroxyl groups on a hexanoate backbone, with a phenylmethoxy substituent. Its molecular formula is , and it possesses unique stereochemistry that may influence its biological interactions.

Research indicates that the biological activity of tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate may involve several mechanisms:

- Antioxidant Activity : The hydroxyl groups in the structure are known to confer antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.

- Cell Signaling Modulation : There is evidence to suggest that it may interact with cell signaling pathways, influencing processes such as inflammation and apoptosis.

Biological Activities

The biological activities of tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate can be summarized as follows:

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Diabetes Management : A study investigated the effects of tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups.

- Neuroprotection : Another study focused on neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal cell death and improve cognitive function in treated subjects.

- Anti-cancer Research : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Q & A

Q. What is the role of tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate in synthetic chemistry?

This compound is a chiral intermediate critical for synthesizing HMG-CoA reductase inhibitors (statins), such as atorvastatin and rosuvastatin. Its stereochemistry (3S,5R) ensures proper orientation for downstream reactions, such as lactonization or side-chain modifications. Methodologically, the tert-butyl ester protects the carboxylic acid group during synthesis, while the phenylmethoxy (benzyloxy) moiety stabilizes the hydroxyl groups. Key synthetic routes involve isopropylidene protection (e.g., using acetone) to mask diols and prevent undesired side reactions .

Q. How is the stereochemical purity of this compound validated experimentally?

Chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy are standard methods. For example, NOE interactions between the 3S and 5R protons confirm spatial proximity, while chiral columns resolve enantiomeric excess (e.g., using amylose- or cellulose-based stationary phases). X-ray crystallography has also been employed to resolve ambiguities in diastereomer formation, particularly when competing protecting groups (e.g., isopropylidene vs. benzyloxy) are used .

Q. What are the common challenges in purifying this compound?

The compound’s polarity and sensitivity to acidic/basic conditions necessitate careful purification. Flash chromatography with silica gel and gradients of ethyl acetate/hexane is typical. For large-scale synthesis, crystallization from tert-butyl methyl ether (TBME) or heptane is preferred to remove diastereomeric impurities. Stability issues, such as hydrolysis of the benzyloxy group under hydrogenation conditions, require inert atmospheres (N₂/Ar) during handling .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize diastereomer formation?

Contradictions in stereochemical outcomes often arise from competing protection strategies. For instance, using chiral auxiliaries like 2-isoxazoline () ensures enantioselective formation of the 3S,5R configuration. Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis) can improve diastereomeric ratios. Kinetic studies show that low temperatures (−20°C) during key steps (e.g., aldol condensations) reduce epimerization .

Q. What analytical techniques resolve contradictions in hydroxyl group reactivity?

Conflicting data on hydroxyl reactivity (e.g., vs. 3) are addressed via time-resolved FTIR and mass spectrometry. For example, the 3-OH group is more nucleophilic than 5-OH due to steric hindrance from the phenylmethoxy substituent. Selective silylation (TBSCl) or benzoylation under mild conditions (DMAP, room temperature) confirms this hierarchy .

Q. How do modifications to the phenylmethoxy group impact biological activity?

Structure-activity relationship (SAR) studies reveal that replacing the benzyloxy group with electron-withdrawing substituents (e.g., 4-fluorophenyl) enhances metabolic stability in statin precursors. Computational docking (e.g., AutoDock Vina) correlates these changes with improved binding to HMG-CoA reductase’s active site. Experimental validation involves in vitro assays measuring IC₅₀ values against the enzyme .

Methodological Guidance Tables

Data Contradiction Analysis

- vs. 3 : The CAS [124655-09-0] () refers to a diastereomer with 3R,5S configuration, while describes the 3R,5S-isopropylidene derivative. Researchers must verify configurations via optical rotation ([α]D²⁵) and cross-reference CAS entries with synthetic protocols.

- vs. 15 : The enantiomeric intermediate in (atorvastatin precursor) contrasts with the rosuvastatin derivative in . Methodological adjustments (e.g., fluorophenyl vs. indole substituents) dictate divergent purification strategies.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.